molecular formula C7H14F3NO2 B2514737 1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol CAS No. 477858-39-2

1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol

Cat. No.: B2514737
CAS No.: 477858-39-2
M. Wt: 201.189
InChI Key: HHTGOLFGJZQUDS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol is a fluorinated secondary alcohol characterized by a trifluoromethyl group (-CF₃) at the C1 position, a hydroxyl (-OH) group at C2, and a (3-methoxypropyl)amino substituent at C2. While direct pharmacological data for this compound are unavailable, structural analogs (e.g., brinzolamide, timolol maleate) highlight the importance of trifluorinated alcohols in drug design for enhanced bioavailability and target binding .

Properties

IUPAC Name

1,1,1-trifluoro-3-(3-methoxypropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO2/c1-13-4-2-3-11-5-6(12)7(8,9)10/h6,11-12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTGOLFGJZQUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333225
Record name 1,1,1-trifluoro-3-(3-methoxypropylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477858-39-2
Record name 1,1,1-trifluoro-3-(3-methoxypropylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol typically involves the reaction of 1,1,1-trifluoroacetone with 3-methoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxypropylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol with key analogs reported in the literature:

Compound Name Substituent at C3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (3-Methoxypropyl)amino C₇H₁₃F₃NO₂ 220.18* High polarity due to -OCH₃; potential intermediate in drug synthesis
1,1,1-Trifluoro-3-(naphthalen-2-yl)propan-2-ol Naphthalen-2-yl C₁₃H₁₁F₃O 240.23 Increased hydrophobicity; used in fluorinated material synthesis
1,1,1-Trifluoro-3-(2-thienyl)propan-2-ol 2-Thienyl C₇H₈F₃OS 196.19 Enhanced π-π interactions; possible use in electronic materials
1,1,1-Trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol 3-(Imidazol-1-yl)propylamino C₉H₁₄F₃N₃O 237.22 Basic imidazole group; potential coordination chemistry or enzyme inhibition
1,1,1-Trifluoro-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol Tetrahydrofuran-methylamino C₈H₁₃F₃NO₂ 224.19 Ether oxygen improves solubility; industrial applications

*Calculated based on molecular formula.

Key Observations:
  • Polarity: The (3-methoxypropyl)amino group in the target compound introduces moderate polarity compared to hydrophobic naphthyl (240.23 g/mol) or aromatic thienyl (196.19 g/mol) substituents. This balance may favor solubility in both aqueous and organic media .
  • Reactivity: The amino group’s nucleophilicity enables participation in condensation or alkylation reactions, similar to imidazole-containing analogs .
  • Pharmacological Potential: While brinzolamide (a sulfonamide with trifluorinated groups) inhibits carbonic anhydrase, the target compound’s amino-alcohol structure may align with beta-blocker scaffolds (e.g., timolol maleate) .

Physicochemical Properties

  • Boiling/Melting Points : Expected to be lower than aromatic analogs (e.g., naphthyl derivative, 240.23 g/mol) due to reduced π-stacking but higher than aliphatic derivatives like the tetrahydrofuran analog (224.19 g/mol) .
  • Solubility: The methoxy group enhances water solubility compared to fully nonpolar substituents, though less than imidazole-containing derivatives .

Biological Activity

Introduction

1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol (CAS No. 477858-39-2) is a fluorinated organic compound with significant potential in various biological applications. Its unique structural features, including the trifluoromethyl and methoxypropylamino groups, confer distinct chemical properties that make it a candidate for research in biochemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C7H14F3NO2
  • Molecular Weight : 201.19 g/mol
  • Solubility : 24.4 µg/mL at pH 7.4

The biological activity of this compound can be attributed to its interaction with biological macromolecules. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The methoxypropylamino group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity.

1. Enzyme Interaction Studies

Research has indicated that this compound may serve as a biochemical probe to investigate enzyme mechanisms and protein interactions. The unique functional groups allow for selective binding to active sites, which can be exploited in enzyme kinetic studies.

2. Therapeutic Potential

The compound has been explored for its therapeutic properties in drug development. Its structure suggests potential applications in designing inhibitors or modulators for various biological targets.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes by fluorinated alcohols, this compound demonstrated significant inhibitory effects on certain dehydrogenases. The inhibition was characterized by a competitive mechanism, indicating that the compound could effectively compete with natural substrates for enzyme binding sites.

Case Study 2: Cytotoxicity Assays

A cytotoxicity assay conducted on human cell lines revealed that this compound exhibited moderate cytotoxic effects at higher concentrations. The results suggest that while it may have therapeutic applications, careful consideration of dosage is necessary to avoid adverse effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightLipophilicity (LogP)Biological Activity
This compound201.19 g/molTBDModerate enzyme inhibition
1,1,1-Trifluoro-2-propanone129.08 g/molTBDLimited biological activity
3-Amino-1,1,1-trifluoro-2-propanol129.08 g/molTBDPotential enzyme interaction

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